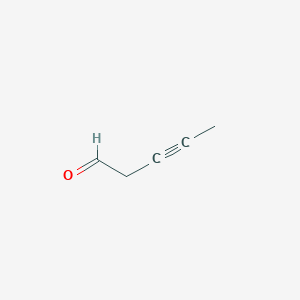

Pent-3-ynal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pent-3-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOZJOUHJZWTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pent-3-ynal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Pent-3-ynal, a valuable intermediate in organic synthesis. The document details the most common and effective methods for its preparation, with a focus on the oxidation of pent-3-yn-1-ol. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with the necessary information to effectively produce this compound.

Introduction

This compound is an organic compound featuring both an aldehyde functional group and a carbon-carbon triple bond. This unique combination of reactive sites makes it a versatile building block for the synthesis of more complex molecules. Its structure allows for a variety of chemical transformations, including nucleophilic additions to the aldehyde, reactions at the alkyne, and various cycloaddition reactions. The strategic importance of this compound necessitates reliable and efficient synthetic protocols. This guide will focus on the most prevalent and practical methods for its synthesis from readily available starting materials.

Synthetic Pathways

The primary and most direct route to this compound is the oxidation of the corresponding primary alcohol, pent-3-yn-1-ol. Several well-established oxidation methods are suitable for this transformation, each with its own advantages and considerations. Additionally, other potential, though less commonly documented, synthetic strategies will be discussed.

The most prominent synthetic pathway involves the oxidation of pent-3-yn-1-ol. This can be achieved using a variety of modern oxidizing agents that are known for their mildness and selectivity, which is crucial to prevent over-oxidation to the corresponding carboxylic acid. The three most applicable methods for this conversion are:

-

Dess-Martin Periodinane (DMP) Oxidation

-

Swern Oxidation

-

Pyridinium (B92312) Chlorochromate (PCC) Oxidation

A generalized workflow for the synthesis of this compound via the oxidation of pent-3-yn-1-ol is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, the following protocols are based on well-established procedures for the oxidation of primary alcohols to aldehydes and are expected to be effective for the conversion of pent-3-yn-1-ol.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[1][2] It is performed under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[2]

Reaction Scheme:

CH₃−C≡C−CH₂−CH₂−OH + DMP → CH₃−C≡C−CH₂−CHO

Experimental Protocol:

-

To a solution of pent-3-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin Periodinane (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Swern Oxidation

The Swern oxidation is another mild and efficient method for the synthesis of aldehydes from primary alcohols.[3][4] This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures.[3][4]

Reaction Scheme:

CH₃−C≡C−CH₂−CH₂−OH + (COCl)₂, DMSO, Et₃N → CH₃−C≡C−CH₂−CHO

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of pent-3-yn-1-ol (1.0 equivalent) in DCM dropwise, keeping the internal temperature below -60 °C.

-

Stir the reaction mixture for 30-45 minutes at -78 °C.

-

Add triethylamine (B128534) (Et₃N) (5.0 equivalents) dropwise to the reaction mixture, again maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Reaction Scheme:

CH₃−C≡C−CH₂−CH₂−OH + PCC → CH₃−C≡C−CH₂−CHO

Experimental Protocol:

-

Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add a solution of pent-3-yn-1-ol (1.0 equivalent) in DCM to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the resulting crude product by flash column chromatography.

Data Presentation

| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) |

| Dess-Martin Periodinane Oxidation | Pent-3-yn-1-ol | Dess-Martin Periodinane, DCM | 85-95 |

| Swern Oxidation | Pent-3-yn-1-ol | Oxalyl chloride, DMSO, Triethylamine, DCM | 80-95 |

| PCC Oxidation | Pent-3-yn-1-ol | Pyridinium Chlorochromate, DCM | 70-85 |

Signaling Pathways and Logical Relationships

The mechanisms of these oxidation reactions involve distinct intermediates and pathways. The following diagrams illustrate the core transformations.

Caption: Simplified mechanism of Dess-Martin Oxidation.

Caption: Key steps in the Swern Oxidation mechanism.

Caption: Simplified mechanism of PCC Oxidation.

Conclusion

The synthesis of this compound is most reliably achieved through the oxidation of pent-3-yn-1-ol. This guide has provided detailed, albeit generalized, experimental protocols for three of the most effective and commonly employed methods: Dess-Martin periodinane oxidation, Swern oxidation, and PCC oxidation. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and sensitivity of other functional groups in the substrate. For researchers in drug development and organic synthesis, these protocols offer a solid foundation for the preparation of this versatile building block. It is recommended to perform small-scale trial reactions to optimize conditions for the specific laboratory setup.

References

Spectroscopic Profile of Pent-3-ynal: A Technical Guide

Introduction

Pent-3-ynal is an organic molecule with the chemical formula C₅H₆O. Its structure incorporates two key functional groups: an aldehyde and an internal alkyne. This combination makes it a molecule of interest in synthetic organic chemistry. Accurate spectroscopic data is crucial for its unambiguous identification and for monitoring its presence and purity in chemical reactions. This guide provides a detailed, albeit predicted, spectroscopic profile of this compound, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.75 | Triplet (t) | 1H | H-1 (Aldehyde) |

| ~3.20 | Quartet (q) | 2H | H-2 |

| ~1.80 | Triplet (t) | 3H | H-5 |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C-1 (Aldehyde Carbonyl) |

| ~80 | C-3 or C-4 (Alkyne) |

| ~75 | C-4 or C-3 (Alkyne) |

| ~45 | C-2 |

| ~10 | C-5 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H (sp³) stretch |

| ~2850-2750 | Medium (doublet) | C-H (aldehyde) stretch |

| ~2250 | Medium-Weak | C≡C (internal alkyne) stretch |

| ~1725 | Strong | C=O (aldehyde) stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Intensity | Assignment |

| 82 | High | [M]⁺ (Molecular Ion) |

| 81 | Medium | [M-H]⁺ |

| 53 | High | [M-CHO]⁺ |

| 54 | Medium | [C₄H₆]⁺ |

| 39 | Medium | [C₃H₃]⁺ |

| 29 | High | [CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument and sample. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 220 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal for ¹³C NMR (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) into the mass spectrometer, typically via a gas chromatography (GC) interface or direct injection.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of this compound with their expected spectroscopic signals.

Physical properties of Pent-3-ynal (boiling point, solubility)

This document provides a detailed overview of the key physical properties of Pent-3-ynal, a reactive α,β-acetylenic aldehyde. The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Properties

This compound (C₅H₆O) is a colorless liquid with a molecular structure that includes both an aldehyde functional group and a carbon-carbon triple bond.[1] These features contribute to its unique chemical reactivity and physical characteristics.

The primary physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in various chemical reactions.

| Physical Property | Value | Notes |

| Boiling Point | Approximately 87°C | At standard atmospheric pressure. |

| Solubility | Soluble | Readily dissolves in water and polar organic solvents such as ethanol (B145695) and acetone.[1] |

| Molecular Formula | C₅H₆O | |

| Appearance | Colorless liquid |

Experimental Protocols

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method is distillation.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Boiling chips

-

Thermometer (calibrated)

Procedure:

-

A sample of this compound is placed in the round-bottom flask, and boiling chips are added to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Cooling water is circulated through the condenser.

-

The heating mantle is turned on, and the sample is heated gently.

-

The temperature is monitored. As the liquid boils, the vapor rises, and the temperature reading will increase and then stabilize.

-

The boiling point is recorded as the temperature at which the vapor is in equilibrium with the liquid, observed as a constant temperature reading during the collection of the first few drops of distillate.

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Objective: To determine the qualitative solubility of this compound in water.

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

A known volume of the solvent (e.g., 1 mL of deionized water) is placed into a clean test tube.

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution. A vortex mixer can be used for thorough mixing.

-

The mixture is then allowed to stand and is observed.

-

If the resulting mixture is a clear, homogeneous solution, the compound is considered soluble. If a separate layer or a cloudy suspension is observed, the compound is considered insoluble or sparingly soluble.

-

The process can be repeated with varying ratios of solute to solvent to further refine the qualitative assessment. For this compound, it is noted to be soluble in water and polar solvents.[1]

Visualization of Experimental Workflow

The logical flow for the determination of the physical properties of a novel or uncharacterized compound is depicted below.

References

A Technical Guide to the Reactivity of the Aldehyde Group in Pent-3-ynal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in Pent-3-ynal. This α,β-acetylenic aldehyde is a versatile intermediate in organic synthesis, offering multiple reaction pathways due to the presence of both an aldehyde and an alkyne moiety.[1] This document details its principal reactions, supported by quantitative data from analogous compounds, comprehensive experimental protocols, and visualizations of reaction mechanisms.

Core Reactivity Principles

This compound (IUPAC name: this compound) possesses a molecular formula of C₅H₆O.[1][2][3] Its structure features a terminal aldehyde group conjugated with a carbon-carbon triple bond, rendering the molecule susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon of the alkyne (1,4-conjugate addition). The preferred pathway is largely determined by the nature of the nucleophile.[4][5]

-

1,2-Addition: Hard, strong nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This reaction is typically irreversible and kinetically controlled.[4][6]

-

1,4-Conjugate Addition: Softer nucleophiles, including thiols, amines, and cyanides, preferentially add to the β-carbon of the alkyne. This thermodynamically favored reaction proceeds via a stable enolate intermediate.[4][5]

Key Reactions of the Aldehyde Group

The aldehyde group in this compound undergoes a variety of characteristic reactions, including nucleophilic addition, reduction, and oxidation.

Nucleophilic Addition

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.[6]

Table 1: Quantitative Data for Nucleophilic Addition to α,β-Unsaturated Carbonyls (Analogous to this compound)

| Nucleophile | Substrate | Solvent | Yield (%) | Reference |

| Thiophenol | Ethyl Propiolate | Water | 98% | [4] |

| Thiophenol | Ethyl Propiolate | Methanol (B129727) | >80% | [4] |

| Thiophenol | Ethyl Propiolate | Acetonitrile | >80% | [4] |

| Thiol-terminated peptide | Aryl Terminal Ynone | Aq. Acetonitrile | Quantitative | [4] |

| Thiol-terminated peptide | Methylpropiolate | Aq. Acetonitrile | 30% | [4] |

Reduction to Pent-3-yn-1-ol

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding Pent-3-yn-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Table 2: Spectroscopic Data for Pent-3-yn-1-ol

| Spectroscopy | Data | Reference |

| Molecular Formula | C₅H₈O | [7][8][9] |

| Molecular Weight | 84.1164 g/mol | [7][9] |

| IR Spectrum | Available in NIST WebBook | [7] |

| Mass Spectrum | Available in NIST WebBook | [7] |

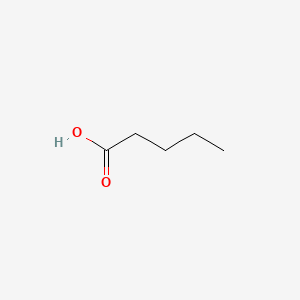

Oxidation to Pent-3-ynoic Acid

Oxidation of the aldehyde group in this compound affords the corresponding carboxylic acid, Pent-3-ynoic acid. A variety of oxidizing agents can be employed for this purpose, with common choices including chromic acid (generated in situ from chromium trioxide and sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) under specific conditions. Milder, metal-free options such as Oxone are also effective.[10]

Table 3: Physical Properties of Pent-3-ynoic Acid

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [11][12] |

| Molecular Weight | 98.101 g/mol | [11] |

| CAS Number | 36781-65-4 | [11][12] |

Experimental Protocols

The following are generalized experimental protocols for the key reactions of the aldehyde group in this compound. Researchers should adapt these methods based on specific laboratory conditions and safety protocols.

Protocol 1: General Procedure for Nucleophilic Addition of a Thiol to this compound (1,4-Addition)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable polar solvent such as water, methanol, or acetonitrile.[4]

-

Addition of Nucleophile: Add the thiol nucleophile (1.1 eq) to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of this compound to Pent-3-yn-1-ol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ethanol (B145695) or methanol at 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture with 1 M HCl and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting alcohol by distillation or column chromatography.

Protocol 3: Oxidation of this compound to Pent-3-ynoic Acid using Jones Reagent

-

Preparation of Jones Reagent: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water.

-

Reaction Setup: Dissolve this compound (1.0 eq) in acetone (B3395972) and cool the solution in an ice bath.

-

Addition of Oxidant: Add the Jones reagent dropwise to the aldehyde solution until a persistent orange color is observed.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Workup: Add isopropanol (B130326) to quench the excess oxidant. Remove the acetone under reduced pressure and extract the aqueous layer with diethyl ether.

-

Purification: Extract the combined organic layers with a saturated sodium bicarbonate solution. Acidify the aqueous layer with concentrated HCl and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the carboxylic acid.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: Nucleophilic attack on this compound.

Caption: Oxidation and reduction of this compound.

Caption: A typical organic synthesis workflow.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | 200725-72-0 | Buy Now [molport.com]

- 3. chemcd.com [chemcd.com]

- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Pentyn-1-ol [webbook.nist.gov]

- 8. pent-3-yn-1-ol | 10229-10-4 | Buy Now [molport.com]

- 9. 3-Pentyn-1-ol | C5H8O | CID 66295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 11. pent-3-ynoic acid | 36781-65-4 | Buy Now [molport.com]

- 12. 3-Pentynoic acid | C5H6O2 | CID 142106 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the alkyne group in Pent-3-ynal

An In-depth Technical Guide to the Reactivity of the Alkyne Group in Pent-3-ynal

Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025

Abstract

This compound is a bifunctional molecule incorporating both an internal alkyne and a terminal aldehyde. Its structure, CH3-C≡C-CH2-CHO, is notable as the two functional groups are not in conjugation, which dictates a distinct pattern of chemoselectivity. This guide provides a comprehensive analysis of the reactivity of the alkyne moiety within this compound. It details key transformations including partial and complete hydrogenation, hydroboration-oxidation, electrophilic additions, and cycloaddition reactions. Emphasis is placed on chemoselective control, allowing for the targeted modification of either the alkyne or the aldehyde. This document serves as a technical resource, providing structured data, detailed experimental protocols, and mechanistic diagrams to aid in the strategic use of this compound as a versatile building block in organic synthesis and drug development.

Introduction: Structural and Reactivity Overview

This compound possesses two primary reactive sites: the electrophilic carbonyl carbon of the aldehyde and the electron-rich π-systems of the internal carbon-carbon triple bond. The absence of conjugation between these two groups means that their respective reactivities are largely independent, allowing for a high degree of chemoselectivity with the appropriate choice of reagents.

-

Aldehyde Group : Highly susceptible to nucleophilic attack by organometallics (e.g., Grignard reagents) and reduction by hydride agents (e.g., NaBH₄). It can also be oxidized to a carboxylic acid.

-

Alkyne Group : An internal, symmetrically substituted alkyne. It is susceptible to electrophilic addition, catalytic hydrogenation, hydroboration, and can participate as a dipolarophile in cycloaddition reactions.

This guide focuses on the transformations of the alkyne group, with additional context on achieving selectivity over the aldehyde functionality.

Reactions Targeting the Alkyne Group

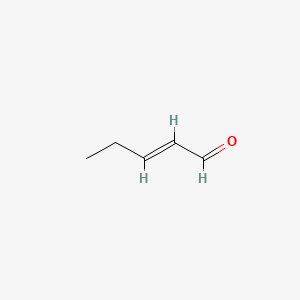

Partial Hydrogenation: Synthesis of (Z)-Pent-3-enal

The selective reduction of an alkyne to a cis-(Z)-alkene is a cornerstone transformation. This is achieved with high stereoselectivity using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline).[1][2] The catalyst is deactivated enough to prevent over-reduction of the resulting alkene to an alkane.[2] This method is highly chemoselective for the alkyne, leaving the aldehyde group intact.

Table 1: Representative Conditions for Partial Hydrogenation of this compound

| Catalyst | Reagents | Solvent | Temperature (°C) | Pressure | Product | Expected Yield |

|---|---|---|---|---|---|---|

| Lindlar's Catalyst (5% Pd/CaCO₃, poisoned) | H₂ gas, Quinoline (B57606) | Ethanol (B145695) or Hexane | 25 (Room Temp) | 1 atm | (Z)-Pent-3-enal | >95% |

| P-2 Nickel (Ni₂B) | H₂ gas, Ethylenediamine | Ethanol | 25 (Room Temp) | 1 atm | (Z)-Pent-3-enal | >95% |

-

Catalyst Suspension: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst (5% Pd/CaCO₃, poisoned; 50 mg) in ethanol (20 mL). Add quinoline (25 µL) to the suspension.[3]

-

Reaction Setup: Add this compound (1.0 g, 12.2 mmol) to the catalyst suspension.

-

Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas from a balloon. Maintain a positive pressure of hydrogen (approx. 1 atm).

-

Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS, observing the consumption of starting material (typically 2-4 hours).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (3 x 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude (Z)-Pent-3-enal can be purified by flash column chromatography if necessary, though purity is often high.

Hydroboration-Oxidation: Synthesis of 4-Oxopentanal (B105764)

Hydroboration-oxidation of an internal alkyne results in the formation of a ketone. The reaction proceeds via the syn-addition of a B-H bond across the triple bond, followed by oxidation to replace the boron with a hydroxyl group, yielding an enol intermediate that rapidly tautomerizes to the more stable keto form.[4][5] For the symmetrical alkyne in this compound, regioselectivity is not a concern, and a single ketone product is expected. To prevent double addition across the alkyne, a sterically hindered borane (B79455) reagent like disiamylborane (B86530) or 9-BBN is typically used.[4][6]

Table 2: Reagents and Expected Outcome for Hydroboration-Oxidation

| Step 1: Hydroboration Reagent | Step 2: Oxidation Reagents | Solvent | Temperature (°C) | Intermediate | Final Product |

|---|

| Disiamylborane (Sia₂BH) or 9-BBN | H₂O₂, NaOH(aq) | Tetrahydrofuran (THF) | 0 to 25 | Pent-3-en-3-ol | 4-Oxopentanal |

-

Hydroboration: To a flame-dried, nitrogen-purged 100 mL flask, add a solution of 9-BBN (0.5 M in THF, 25 mL, 12.5 mmol). Cool the solution to 0 °C in an ice bath. Add this compound (1.0 g, 12.2 mmol) dropwise via syringe over 10 minutes.[4][7]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethanol (5 mL), followed by 6 M aqueous NaOH (5 mL). Then, add 30% hydrogen peroxide (5 mL) dropwise, ensuring the internal temperature does not exceed 40 °C.[7]

-

Work-up: After the addition is complete, stir the mixture at room temperature for 1 hour. Add saturated aqueous NaCl solution (20 mL) and extract with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude 4-oxopentanal by column chromatography on silica (B1680970) gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a powerful reaction for forming 1,2,3-triazole rings.[8] The copper(I)-catalyzed version (CuAAC) is highly efficient, though it typically requires a terminal alkyne.[9][10] Internal alkynes like that in this compound can participate in thermal or ruthenium-catalyzed cycloadditions, but the reaction rates are generally lower and may require more forcing conditions compared to terminal alkynes. The reaction is highly specific to the alkyne, leaving the aldehyde untouched.

Table 3: General Conditions for Cycloaddition with an Internal Alkyne

| Reaction Type | Catalyst | Reagent | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|

| Thermal Cycloaddition | None | Benzyl (B1604629) Azide | Toluene (B28343) or Xylene | 80 - 110 | 1-benzyl-4-methyl-5-(2-oxoethyl)-1H-1,2,3-triazole |

| RuAAC | Cp*RuCl(PPh₃)₂ | Benzyl Azide | Toluene | 60 - 80 | 1-benzyl-5-methyl-4-(2-oxoethyl)-1H-1,2,3-triazole |

-

Setup: In a sealed tube, dissolve this compound (1.0 g, 12.2 mmol) and benzyl azide (1.62 g, 12.2 mmol) in toluene (10 mL).

-

Reaction: Heat the mixture at 100 °C for 24-48 hours.

-

Monitoring: Monitor the reaction for the disappearance of starting materials by TLC.

-

Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the triazole product.

Chemoselective Reactions Targeting the Aldehyde Group

For a complete synthetic strategy, it is crucial to understand how to selectively modify the aldehyde group while preserving the alkyne.

Chemoselective Reduction to Pent-3-yn-1-ol

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that chemoselectively reduces aldehydes and ketones to alcohols. It does not reduce isolated, non-activated triple bonds.[11][12] This allows for the clean conversion of this compound to Pent-3-yn-1-ol.

Table 4: Conditions for Selective Aldehyde Reduction

| Reagent | Solvent | Temperature (°C) | Reaction Time | Product | Expected Yield |

|---|

| NaBH₄ | Methanol (B129727) or Ethanol | 0 to 25 | 30-60 min | Pent-3-yn-1-ol | >95% |

-

Setup: Dissolve this compound (1.0 g, 12.2 mmol) in methanol (25 mL) in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (0.23 g, 6.1 mmol) portion-wise over 10 minutes, controlling any effervescence.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Work-up: Quench the reaction by slowly adding 1 M HCl until the solution is neutral or slightly acidic. Remove most of the methanol under reduced pressure.

-

Extraction: Add water (20 mL) and extract the product with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Pent-3-yn-1-ol, which can be further purified by distillation if required.

Nucleophilic Addition: Grignard Reaction

Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes.[13] This reaction is highly selective for the aldehyde over the much less electrophilic internal alkyne, providing a reliable method for C-C bond formation and synthesis of secondary alcohols.

Table 5: Grignard Reaction with this compound

| Grignard Reagent | Solvent | Temperature (°C) | Work-up | Product | Expected Yield |

|---|---|---|---|---|---|

| Methylmagnesium bromide (MeMgBr) | Diethyl Ether or THF | 0 | Sat. aq. NH₄Cl | Hex-4-yn-2-ol | 80-90% |

| Phenylmagnesium bromide (PhMgBr) | Diethyl Ether or THF | 0 | Sat. aq. NH₄Cl | 1-Phenylpent-2-yn-1-ol | 80-90% |

-

Setup: To a flame-dried, nitrogen-purged 100 mL flask, add a solution of this compound (1.0 g, 12.2 mmol) in anhydrous diethyl ether (20 mL). Cool the flask to 0 °C.

-

Addition: Add methylmagnesium bromide (1.0 M solution in THF, 13.4 mL, 13.4 mmol) dropwise via syringe, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour.

-

Work-up: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium (B1175870) chloride solution (20 mL).[14]

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude Hex-4-yn-2-ol by flash column chromatography or distillation.

Conclusion

The non-conjugated structure of this compound makes it a highly valuable and versatile synthetic intermediate. The distinct electronic properties of the alkyne and aldehyde functionalities allow for a wide range of chemoselective transformations under mild and specific conditions. By selecting the appropriate reagents, researchers can predictably target either the triple bond for modifications such as stereoselective reduction and cycloaddition, or the carbonyl group for reduction and carbon-carbon bond formation. This guide provides the foundational data and protocols to enable the strategic incorporation of the this compound scaffold into complex target molecules for pharmaceutical and materials science applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cu-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biological Mechanism of Action of Pent-3-ynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-3-ynal is a bifunctional organic molecule featuring both a reactive aldehyde and an internal alkyne moiety. This unique chemical structure confers upon it significant biological activity, primarily driven by the electrophilic nature of the aldehyde group, which enables covalent modification of biological macromolecules. This technical guide synthesizes the available scientific information regarding the mechanism of action of this compound in biological systems, with a focus on its potential as a covalent modifier of proteins. Due to the limited specific research on this compound, this guide also draws upon data from structurally related α,β-unsaturated and alkynyl aldehydes to provide a comprehensive overview of its probable biological effects, including antimicrobial and cytotoxic activities. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential and toxicological profile of reactive aldehydes.

Introduction

This compound (C₅H₆O) is a small molecule characterized by a five-carbon chain containing a terminal aldehyde group and a carbon-carbon triple bond between the third and fourth carbon atoms.[1] The presence of these two functional groups imparts a high degree of reactivity, making it a subject of interest in medicinal chemistry and toxicology. The aldehyde group is a well-known electrophile that can readily react with nucleophilic residues in biomolecules, such as the thiol group of cysteine and the amino group of lysine (B10760008) in proteins.[2][3] This reactivity is the primary driver of its observed biological effects.

The alkyne group, while generally less reactive than the aldehyde, can also participate in biological interactions and may contribute to the molecule's overall activity profile. Research on compounds with similar structures suggests that this compound likely exhibits antimicrobial and cytotoxic properties.[1] Understanding the precise mechanisms through which this compound exerts these effects is crucial for evaluating its potential as a therapeutic agent or for assessing its toxicological risk.

Putative Mechanism of Action: Covalent Modification of Proteins

The principal mechanism of action of this compound in biological systems is believed to be the covalent modification of proteins. This is a common mechanism for many biologically active aldehydes.[4] The electrophilic carbon atom of the aldehyde group is susceptible to nucleophilic attack by amino acid residues on proteins, leading to the formation of a stable covalent bond.

Targeting Cysteine Residues

The most likely target for covalent modification by α,β-unsaturated aldehydes and related compounds are the sulfhydryl groups of cysteine residues.[3] The sulfur atom in cysteine is a potent nucleophile that can readily react with the aldehyde group of this compound. This reaction, a nucleophilic addition, would result in the formation of a hemithioacetal, which can then potentially undergo further reactions to form a stable thioacetal adduct. This modification can have profound effects on protein function, including enzyme inhibition, disruption of protein-protein interactions, and alteration of cellular signaling pathways.

Targeting Other Nucleophilic Residues

While cysteine is a primary target, other nucleophilic amino acid residues can also be modified by reactive aldehydes, including lysine, histidine, and arginine. The primary amine of lysine, for instance, can react with aldehydes to form Schiff bases.[2] Although this reaction is often reversible, it can be stabilized under certain physiological conditions, leading to permanent protein modification.

The proposed general mechanism for the covalent modification of a protein by this compound is depicted in the following diagram:

Biological Activities

While specific experimental data for this compound is limited, the known biological activities of structurally similar aldehydes provide a strong indication of its potential effects.

Antimicrobial Activity

Aldehydes are known to possess broad-spectrum antimicrobial activity.[5] Their mechanism of action against microorganisms is generally attributed to their ability to react with and damage essential biomolecules, including proteins and nucleic acids, leading to the inhibition of cellular processes and ultimately cell death. It is highly probable that this compound exhibits similar antimicrobial properties against a range of bacteria and fungi.

Cytotoxic Activity

The ability of reactive aldehydes to induce cytotoxicity is well-documented.[4] This toxicity is a direct consequence of their covalent modification of cellular proteins, which can disrupt critical cellular functions. For instance, modification of enzymes involved in metabolism or cell signaling can lead to metabolic collapse or the induction of apoptosis (programmed cell death). Studies on other α,β-unsaturated aldehydes have shown that they can induce oxidative stress and damage DNA, further contributing to their cytotoxic effects.[4] Given its reactive nature, this compound is expected to be cytotoxic to various cell types, a property that could be explored for anticancer applications but also indicates a potential for toxicity to healthy tissues.

Quantitative Data

As of the date of this guide, there is a notable absence of publicly available, peer-reviewed quantitative data specifically for this compound regarding its biological activity. This includes critical parameters such as:

-

IC₅₀ (half-maximal inhibitory concentration) values for cytotoxicity against various cell lines.

-

MIC (minimum inhibitory concentration) values for its antimicrobial activity against different microbial species.

-

Ki (inhibition constant) values for the inhibition of specific enzymes.

The following table summarizes the lack of available quantitative data for this compound.

| Data Type | Value | Cell Line / Organism | Reference |

| Cytotoxicity (IC₅₀) | Not Available | Not Applicable | Not Applicable |

| Antimicrobial (MIC) | Not Available | Not Applicable | Not Applicable |

| Enzyme Inhibition (Ki) | Not Available | Not Applicable | Not Applicable |

Table 1: Summary of Available Quantitative Data for this compound.

Experimental Protocols

Due to the lack of specific published studies on the biological activity of this compound, detailed experimental protocols for its investigation are not available. However, standard assays used to evaluate the biological activities of reactive aldehydes can be readily adapted to study this compound.

Assessment of Cytotoxicity

A common method to assess the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting formazan (B1609692) product is soluble and its concentration can be determined spectrophotometrically, providing a measure of cell viability.

Workflow:

Assessment of Antimicrobial Activity

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Workflow:

Future Directions

The biological activity of this compound remains largely unexplored. Future research should focus on:

-

Quantitative Biological Evaluation: Conducting systematic in vitro studies to determine the IC₅₀ and MIC values of this compound against a panel of cancer cell lines and pathogenic microorganisms.

-

Target Identification: Utilizing proteomics approaches, such as chemical proteomics with a tagged version of this compound, to identify the specific protein targets of covalent modification.

-

Signaling Pathway Analysis: Investigating the downstream effects of this compound treatment on key cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, and stress responses.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand the contributions of the aldehyde and alkyne functionalities to its biological activity and to potentially develop more potent and selective compounds.

Conclusion

This compound is a reactive molecule with the potential for significant biological activity, likely mediated by the covalent modification of proteins. While direct experimental evidence is currently lacking, its structural features strongly suggest that it possesses antimicrobial and cytotoxic properties. This technical guide provides a framework for understanding the putative mechanism of action of this compound and outlines the necessary experimental approaches to rigorously characterize its biological effects. Further research is warranted to unlock the full potential of this compound and related alkynyl aldehydes in the context of drug discovery and to better understand their toxicological implications.

References

- 1. Buy this compound [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the antimicrobial and cytotoxic activities of twenty unsaturated sesquiterpene dialdehydes from plants and mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

Pent-3-ynal: A Technical Guide to Commercial Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-ynal is a bifunctional organic molecule featuring both an aldehyde and an alkyne moiety. This unique structural combination imparts significant reactivity, making it a valuable intermediate in organic synthesis and a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and an exploration of its putative biological signaling pathways.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The following table summarizes the offerings from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Molport | Molport-020-746-184 | 95% | 1 g | $998.00 | 200725-72-0 | C₅H₆O | 82.10 |

| 95% | 5 g | $3,998.00 | |||||

| Benchchem | - | Inquiry | Inquiry | Inquiry | 200725-72-0 | C₅H₆O | 82.10 |

| Smolecule | S8177342 | In Stock | Inquiry | Inquiry | 200725-72-0 | C₅H₆O | 82.10 |

Note: Pricing and availability are subject to change. "Inquiry" indicates that pricing and availability must be requested directly from the supplier.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, pent-3-yn-1-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.[1][2]

Experimental Protocol: Swern Oxidation of Pent-3-yn-1-ol

This protocol is a general procedure for the Swern oxidation and can be adapted for the synthesis of this compound.[3]

Materials:

-

Pent-3-yn-1-ol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Preparation of the Swern Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (2.7 equivalents) in anhydrous dichloromethane to the cooled oxalyl chloride solution via the dropping funnel. Stir the resulting mixture for 5 minutes.

-

-

Oxidation of the Alcohol:

-

Dissolve pent-3-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane.

-

Add the alcohol solution dropwise to the activated Swern reagent at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

-

Work-up:

-

Slowly add triethylamine (7.0 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

-

Safety Precautions: The Swern oxidation should be performed in a well-ventilated fume hood as it generates volatile and malodorous dimethyl sulfide, as well as toxic carbon monoxide gas. The reaction is also highly exothermic and requires careful temperature control.

Chemical Reactivity

The dual functionality of this compound dictates its chemical reactivity. The aldehyde group can undergo nucleophilic addition and oxidation to a carboxylic acid, while the alkyne can participate in addition reactions and cycloadditions.[4]

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to other α,β-unsaturated aldehydes suggests potential antimicrobial and pro-apoptotic properties.[4]

Putative Antimicrobial Mechanism

α,β-Unsaturated aldehydes are known to exhibit antimicrobial activity. The proposed mechanism involves the disruption of bacterial cell membranes, leading to leakage of intracellular components and ultimately cell death. The lipophilicity of the aldehyde plays a role in its ability to intercalate into the lipid bilayer.

Caption: Proposed antimicrobial mechanism of this compound.

Putative Pro-Apoptotic Signaling Pathway

Reactive aldehydes have been shown to induce apoptosis in mammalian cells. The electrophilic nature of the aldehyde can lead to the adduction and modification of cellular macromolecules, including proteins involved in signaling pathways. A plausible pathway involves the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK), leading to the downstream activation of pro-apoptotic proteins.

Caption: Putative pro-apoptotic signaling pathway of this compound.

Conclusion

This compound is a commercially available reagent with significant potential in synthetic chemistry and as a probe for biological systems. Its synthesis via the oxidation of pent-3-yn-1-ol is a well-established transformation. Further research into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

Safe Handling and Storage of Pent-3-ynal: A Technical Guide for Researchers

Disclaimer: No specific Safety Data Sheet (SDS) for Pent-3-ynal is currently available. The following guide is a compilation of data from publicly available sources and safety information for structurally similar compounds. All procedures should be conducted only by qualified personnel after a thorough, site-specific risk assessment. The information provided here is for guidance purposes and should be supplemented with institutional safety protocols.

This compound (C₅H₆O) is a reactive organic compound featuring both an aldehyde and an internal alkyne functional group.[1] This unique structure makes it a valuable intermediate in organic synthesis but also necessitates stringent safety protocols for its handling and storage. This guide provides an in-depth overview of the known properties of this compound and outlines best practices for its safe use in a laboratory setting, drawing upon data from analogous compounds where necessary.

Physicochemical and Toxicological Data

Due to the absence of a dedicated SDS for this compound, the following tables summarize its known computational data alongside experimental data for structurally related compounds to provide a comparative safety profile.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Property | This compound | Pentanal | 3-Pentanone |

| Molecular Formula | C₅H₆O[1][2][3] | C₅H₁₀O[4] | C₅H₁₀O |

| Molecular Weight | 82.10 g/mol [1][2] | 86.13 g/mol [4] | 86.13 g/mol |

| Physical Description | Not available | Colorless liquid with a strong, pungent odor[4] | Not available |

| Boiling Point | Not available | 103 °C[4] | Not available |

| Flash Point | Not available | 12 °C (54 °F)[4] | Not available |

| Density | Not available | 0.81 g/cm³[4] | Not available |

Table 2: Available Toxicity Data for this compound Analogs

| Compound | Route of Exposure | Species | Toxicity Value |

| Pentanal | Oral | Rat | LD50 = 3200 - 6400 mg/kg[5] |

| Pentanal | Oral | Mouse | LD50 = 6400 - 12800 mg/kg[5] |

| 3-Pentanone | Oral | Rat | LD50 = 2900 mg/kg |

| 3-Pentanone | Dermal | Rabbit | LD50 = 16200 mg/kg |

Hazard Identification and Control

The dual functionality of this compound suggests a hazard profile that includes risks associated with both aldehydes and alkynes.

-

Aldehydes are known to be reactive and can be toxic and irritating.[6] Inhalation of aldehyde vapors may cause respiratory irritation.[6][7]

-

Alkynes , particularly terminal alkynes, can be acidic. While this compound is an internal alkyne, precautions should still be taken to avoid unintended reactions. Alkynes should be stored in cool, dry, and well-ventilated areas.[8]

Personal Protective Equipment (PPE)

A comprehensive assessment should guide the selection of PPE. The following are minimum recommendations:

-

Eye Protection: Chemical splash goggles or a full-face shield.

-

Hand Protection: Chemically resistant gloves such as butyl rubber or nitrile are recommended for handling aldehydes.[6]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocols: Safe Handling Procedures

The following are generalized protocols for handling reactive aldehydes and alkynes and should be adapted to specific experimental needs.

General Handling

-

All manipulations of this compound should be performed within a properly functioning chemical fume hood.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.[9]

-

Use non-sparking tools and ground/bond containers and receiving equipment.[9]

-

Ensure adequate ventilation to prevent the accumulation of vapors.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The storage area should be free of ignition sources.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate the immediate area.

-

Remove all ignition sources.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly.

Visualized Workflows

To aid in the practical application of these safety procedures, the following diagrams illustrate key decision-making processes.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | C5H6O | CID 22222161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 200725-72-0 | Buy Now [molport.com]

- 4. Pentanal | C5H10O | CID 8063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. Aldehydes exposure analysis | RPS [rpsgroup.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

Methodological & Application

Application Notes and Protocols for Pent-3-ynal in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-ynal is a bifunctional organic molecule featuring a terminal alkyne and an aldehyde group.[1] This unique structure makes it a versatile reagent in organic synthesis and bioconjugation. The terminal alkyne allows for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2][3] The aldehyde group provides a reactive handle for subsequent modifications or for targeting specific biological sites.[1][4] These application notes provide an overview of the utility of this compound in click chemistry, including detailed protocols for its use in bioconjugation and labeling.

The CuAAC reaction is a highly efficient and specific method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide (B81097).[2][3][5] This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes, as neither terminal alkynes nor azides are typically found in biological systems.[6][7] The dual functionality of this compound opens up possibilities for two-step labeling strategies and the synthesis of complex molecular architectures.[1][8][9]

Data Presentation: Reaction Parameters for CuAAC with this compound

The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction of this compound with various organic azides. The data presented is representative of expected results under optimized conditions and is based on general knowledge of CuAAC reactions.

Table 1: Optimization of Reaction Conditions for this compound Click Chemistry

| Entry | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent System | Reaction Time (h) | Typical Yield (%) |

| 1 | CuSO₄·5H₂O (1) | THPTA (5) | Sodium Ascorbate (B8700270) (10) | H₂O/t-BuOH (1:1) | 1 | >95 |

| 2 | CuSO₄·5H₂O (5) | TBTA (5) | Sodium Ascorbate (10) | DMSO/H₂O (3:1) | 2 | >90 |

| 3 | CuI (1) | None | None | THF | 4 | >95 |

| 4 | CuBr (2) | None | None | CH₂Cl₂/H₂O (1:1) | 3 | >90 |

THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. Yields are representative and can vary depending on the specific azide substrate.

Table 2: Substrate Scope of this compound in CuAAC Reactions

| Entry | Azide Substrate | Product | Typical Yield (%) |

| 1 | Benzyl Azide | 1-Benzyl-4-(2-oxoethyl)-1,2,3-triazole | >95 |

| 2 | Azido-PEG3-Biotin | Biotin-PEG3-Triazole-Pentanal | >90 |

| 3 | 3'-Azido-3'-deoxythymidine (AZT) | AZT-Triazole-Pentanal | >90 |

| 4 | Azide-modified protein | Protein-Triazole-Pentanal | Variable |

Reactions were carried out under optimized aqueous conditions (CuSO₄/Sodium Ascorbate/THPTA) at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Small Molecule Azide

This protocol describes a general method for the click reaction between this compound and an azide-containing small molecule in an aqueous solvent system.

Materials:

-

This compound

-

Azide-containing molecule (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Deionized Water

-

tert-Butanol (t-BuOH)

-

1.5 mL microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Azide: Prepare a 10 mM stock solution in DMSO or water.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

-

THPTA: Prepare a 100 mM stock solution in deionized water.[10][11]

-

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, add the following in order:

-

50 µL of 1 M triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0) (Optional, for pH sensitive substrates)

-

Water and/or t-BuOH to bring the final reaction volume to 500 µL.

-

50 µL of the 10 mM this compound stock solution (final concentration: 1 mM).

-

50 µL of the 10 mM azide stock solution (final concentration: 1 mM).

-

5 µL of the 100 mM CuSO₄ stock solution (final concentration: 1 mM).

-

25 µL of the 100 mM THPTA stock solution (final concentration: 5 mM).

-

-

-

Initiate the Reaction:

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified by standard methods such as column chromatography or preparative HPLC to isolate the desired triazole product.

-

Protocol 2: Bioorthogonal Labeling of an Azide-Modified Protein with this compound

This protocol outlines the labeling of a protein containing a metabolically or chemically introduced azide group with this compound. The resulting aldehyde-tagged protein can be used for subsequent downstream applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

1.5 mL microcentrifuge tubes

Procedure:

-

Prepare Reagents:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Copper/Ligand Premix: In a microcentrifuge tube, mix equal volumes of a 20 mM CuSO₄ solution and a 100 mM THPTA solution. Let it stand for 5 minutes.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh.

-

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, add your azide-modified protein solution (e.g., 50 µL of a 1 mg/mL solution).

-

Add 5 µL of the 10 mM this compound stock solution (final concentration will depend on the reaction volume).

-

Add the Copper/Ligand premix to a final concentration of 1 mM CuSO₄ and 5 mM THPTA.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM to start the reaction.[12]

-

Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the incubation can be performed at 4°C for a longer duration.

-

-

Protein Purification:

-

Remove excess labeling reagents using a desalting column or through dialysis against a suitable buffer (e.g., PBS).

-

The labeled protein is now ready for downstream applications such as SDS-PAGE analysis, western blotting, or further conjugation via the newly introduced aldehyde group.

-

Visualizations

References

- 1. Buy this compound [smolecule.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. confluore.com [confluore.com]

- 12. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with Pent-3-ynal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically tailored for the use of Pent-3-ynal as the alkyne component.[1][2][3][4][5] This reaction facilitates the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug discovery.[3][4][6] The aldehyde functionality of this compound offers a versatile handle for subsequent chemical modifications, making the resulting triazole products attractive for creating diverse compound libraries.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance to a wide array of functional groups.[1][7] The reaction typically proceeds at room temperature and is often compatible with aqueous solvent systems, rendering it suitable for a broad range of applications, including bioconjugation.[8][9][10]

Experimental Protocols

This section outlines a general protocol for the CuAAC reaction with this compound. The presented conditions are a starting point and may require optimization depending on the specific azide (B81097) used.

Materials:

-

This compound

-

Azide of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., a mixture of water and t-butanol, or DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Purification system (e.g., column chromatography)

General Reaction Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the chosen ligand (THPTA or TBTA, e.g., 200 mM in water or DMSO/water).[11]

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

To this solution, add the ligand (e.g., 0.1-1.0 equivalent).

-

Add the CuSO₄·5H₂O solution (e.g., 1-10 mol%).

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., 10-50 mol%).[12]

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole.

-

Data Presentation

The following tables provide representative quantitative data for typical CuAAC reactions. These values are illustrative and can vary based on the specific substrates and reaction conditions.

Table 1: Reagent Stoichiometry and Molar Equivalents

| Reagent | Molar Equivalents | Concentration (Stock Solution) |

| Azide | 1.0 | - |

| This compound | 1.0 - 1.2 | - |

| CuSO₄·5H₂O | 0.01 - 0.1 | 100 mM |

| Sodium Ascorbate | 0.1 - 0.5 | 1 M |

| Ligand (THPTA/TBTA) | 0.1 - 1.0 | 200 mM |

Table 2: Typical Reaction Conditions and Outcomes

| Parameter | Value |

| Solvent System | t-BuOH/H₂O (1:1), DMF, DMSO |

| Temperature | Room Temperature |

| Reaction Time | 30 min - 24 h |

| Typical Yield | 85 - 99% |

| Purity | >95% after chromatography |

Visualizations

Diagram 1: General Workflow for CuAAC with this compound

Caption: A flowchart illustrating the key steps in the synthesis of a triazole from this compound via a copper-catalyzed azide-alkyne cycloaddition reaction.

Diagram 2: Logical Relationship of CuAAC Components

Caption: A diagram showing the interplay of reactants and the catalytic system in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 12. broadpharm.com [broadpharm.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Pent-3-ynal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing pent-3-ynal as a key starting material. The methodologies described are based on established synthetic strategies for alkynyl aldehydes, offering versatile and efficient routes to valuable heterocyclic scaffolds.

This compound, with its bifunctional nature combining an aldehyde and a non-terminal alkyne, is a versatile building block for the construction of a variety of heterocyclic systems. Its reactivity allows for its participation in cycloaddition, condensation, and multicomponent reactions, leading to the formation of substituted pyridines, pyrazoles, and other important heterocyclic cores that are prevalent in medicinal chemistry and materials science.

I. Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents. The following protocol describes a general method for the synthesis of substituted pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and this compound, adapted from methodologies developed for similar alkynyl aldehydes.[1]

Application Note:

This protocol outlines a cascade 6-endo-dig cyclization reaction. The reaction is initiated by the formation of an enamine intermediate from the condensation of 5-aminopyrazole and this compound. Subsequent intramolecular cyclization, facilitated by a silver catalyst, and aromatization leads to the desired pyrazolo[3,4-b]pyridine derivative. This method is notable for its high regioselectivity.

Experimental Protocol: Synthesis of 6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Materials:

-